N-(4-(N-(5-(6-methoxypyridazin-3-yl)-2-methylphenyl)sulfamoyl)phenyl)isobutyramide
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Overview
Description
N-(4-(N-(5-(6-methoxypyridazin-3-yl)-2-methylphenyl)sulfamoyl)phenyl)isobutyramide is a useful research compound. Its molecular formula is C22H24N4O4S and its molecular weight is 440.52. The purity is usually 95%.
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Scientific Research Applications
1. Receptor Antagonism and Chemical Synthesis
A significant area of research involves the synthesis of derivatives and analogs for receptor antagonism, highlighting the compound's utility in medicinal chemistry. For instance, research on piperazine derivatives as 5-HT7 receptor antagonists presents the synthesis of compounds with potential for modulating receptor activities, which could be relevant for understanding the pharmacological applications of our compound of interest (Yoon et al., 2008). Additionally, the efficient synthesis of a potent PPARpan agonist demonstrates the compound's role in drug discovery and development, offering a pathway for the creation of therapeutics targeting metabolic disorders (Guo et al., 2006).
2. Nanofiltration and Dye Treatment
The compound also finds applications in material science, particularly in the development of nanofiltration membranes for water treatment. Research on novel sulfonated thin-film composite nanofiltration membranes showcases the use of sulfonated aromatic diamine monomers for enhancing water flux and dye rejection, indicating potential research avenues for the compound in environmental applications (Liu et al., 2012).
3. Antimicrobial and Antifungal Activities
The antimicrobial and antifungal properties of related compounds are of significant interest in pharmaceutical and biomedical research. Studies on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives highlight the potential of such compounds to combat microbial infections, suggesting a possible research direction for exploring the antimicrobial efficacy of N-(4-(N-(5-(6-methoxypyridazin-3-yl)-2-methylphenyl)sulfamoyl)phenyl)isobutyramide (Bektaş et al., 2007).
4. Tubulin Polymerization Inhibition
In cancer research, the inhibition of tubulin polymerization is a targeted mechanism for anticancer drug development. Research identifying methyl 3-((6-methoxypyridazin-3-yl)amino)benzoate as a tubulin polymerization inhibitor through MorphoBase and ChemProteoBase profiling methods highlights the compound's potential in cancer therapy, opening avenues for the compound to be studied in a similar context (Minegishi et al., 2015).
Mechanism of Action
The compound also contains a pyridazinyl group, which is a heterocyclic aromatic ring. Compounds containing pyridazinyl groups have been found to exhibit various biological activities, including anti-inflammatory, bronchodilatory, antihemolytic, antiaggregative, antibacterial, antimalarial, anticancer, antimicrobial, repellent, insect semiochemical activities, etc .
properties
IUPAC Name |
N-[4-[[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]sulfamoyl]phenyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-14(2)22(27)23-17-7-9-18(10-8-17)31(28,29)26-20-13-16(6-5-15(20)3)19-11-12-21(30-4)25-24-19/h5-14,26H,1-4H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGZRJNOGPWPLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)OC)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.